N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3,4-DICHLOROBENZAMIDE
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Overview
Description
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3,4-DICHLOROBENZAMIDE is an organic compound with a complex structure that includes tert-butyl, benzoylamino, phenyl, and dichloro-benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3,4-DICHLOROBENZAMIDE typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-aminophenyl-3,4-dichlorobenzamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3,4-DICHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro-benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3,4-DICHLOROBENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share structural similarities and have been studied for their neuraminidase inhibitory activity.
N-tert-butyl amides: These compounds are synthesized via similar synthetic routes and have applications in drug development.
Uniqueness
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3,4-DICHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22Cl2N2O2 |
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Molecular Weight |
441.3g/mol |
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C24H22Cl2N2O2/c1-24(2,3)17-7-4-15(5-8-17)22(29)27-18-9-11-19(12-10-18)28-23(30)16-6-13-20(25)21(26)14-16/h4-14H,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
CBADRIHIFHKWBQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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